METHYL 4-(2-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]AMINO}-6-OXO-4-PHENYLCYCLOHEX-1-EN-1-YL)-4-OXOBUTANOATE
Overview
Description
METHYL 4-(2-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]AMINO}-6-OXO-4-PHENYLCYCLOHEX-1-EN-1-YL)-4-OXOBUTANOATE is a complex organic compound featuring a benzimidazole moiety. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(2-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]AMINO}-6-OXO-4-PHENYLCYCLOHEX-1-EN-1-YL)-4-OXOBUTANOATE typically involves multi-step organic synthesis. The process begins with the preparation of the benzimidazole core, followed by the introduction of the cyclohexenone and phenyl groups. The final step involves esterification to form the methyl ester.
Benzimidazole Core Synthesis: The benzimidazole core can be synthesized by condensing o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Cyclohexenone and Phenyl Group Introduction: The cyclohexenone and phenyl groups are introduced through a series of aldol condensation and Michael addition reactions.
Esterification: The final step involves esterification using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents under acidic conditions.
Major Products
Oxidation Products: N-oxides of the benzimidazole ring.
Reduction Products: Alcohol derivatives of the carbonyl groups.
Substitution Products: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the benzimidazole moiety is known for its ability to bind to DNA and proteins, making this compound useful in studying molecular interactions and mechanisms.
Medicine
Medicinally, benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties . This compound could be explored for similar therapeutic applications, potentially leading to the development of new drugs.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of METHYL 4-(2-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]AMINO}-6-OXO-4-PHENYLCYCLOHEX-1-EN-1-YL)-4-OXOBUTANOATE likely involves its interaction with biological macromolecules. The benzimidazole moiety can intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit enzymes by binding to their active sites, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
Methyl 2-(1H-benzimidazol-2-yl)acetate: A simpler ester derivative with similar structural features.
N-Phenylbenzimidazole: Another derivative with a phenyl group, used in various pharmaceutical applications.
Uniqueness
METHYL 4-(2-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]AMINO}-6-OXO-4-PHENYLCYCLOHEX-1-EN-1-YL)-4-OXOBUTANOATE is unique due to its complex structure, combining a benzimidazole core with cyclohexenone and phenyl groups. This structural complexity enhances its potential for diverse chemical modifications and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl (4Z)-4-[2-[2-(1H-benzimidazol-2-yl)ethylimino]-6-oxo-4-phenylcyclohexylidene]-4-hydroxybutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4/c1-33-25(32)12-11-22(30)26-21(15-18(16-23(26)31)17-7-3-2-4-8-17)27-14-13-24-28-19-9-5-6-10-20(19)29-24/h2-10,18,30H,11-16H2,1H3,(H,28,29)/b26-22-,27-21? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUETZJRTSOLFDR-QWOHVULOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=C1C(=NCCC2=NC3=CC=CC=C3N2)CC(CC1=O)C4=CC=CC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC/C(=C/1\C(=NCCC2=NC3=CC=CC=C3N2)CC(CC1=O)C4=CC=CC=C4)/O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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